3-Bromo-1-methylquinolin-1-ium iodide
Description
Properties
IUPAC Name |
3-bromo-1-methylquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN.HI/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFUIIQYULSGHS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)Br.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944564 | |
| Record name | 3-Bromo-1-methylquinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21979-55-5 | |
| Record name | NSC18846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-1-methylquinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Conditions
A modified procedure derived from Royal Society of Chemistry protocols involves refluxing quinoline (1.0 eq) with methyl iodide (1.2 eq) in anhydrous acetonitrile at 80°C for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 85–92%. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of ionic intermediates |
| Temperature | 80°C | Accelerates SN2 mechanism |
| Methyl iodide ratio | 1.2 eq | Prevents diquaternization |
Excess methyl iodide is removed via rotary evaporation, and the crude product is recrystallized from ethanol-diethyl ether (1:3) to yield white crystalline 1-methylquinolin-1-ium iodide.
Regioselective Bromination at the 3-Position
Electrophilic Bromination Strategies
Bromination of 1-methylquinolin-1-ium iodide requires careful control to achieve 3-position selectivity. A patent-derived method utilizes bromine (1.1 eq) in glacial acetic acid with catalytic hydrogen bromide (HBr, 0.1 eq) at 50–55°C for 12 hours. This approach leverages:
-
Acetic acid as a polar solvent to stabilize the transition state.
-
HBr catalysis to generate Br+ electrophiles.
-
Moderate temperatures to suppress polybromination.
The reaction mixture is quenched with sodium thiosulfate, and the product is extracted using dichloromethane. Chromatographic purification on silica gel (hexane:ethyl acetate, 4:1) affords 3-bromo-1-methylquinolin-1-ium iodide in 68–75% yield.
Alternative Brominating Agents
Comparative studies show that N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C achieves comparable yields (70%) but requires longer reaction times (48 hours). While NBS reduces bromine handling risks, it necessitates strict anhydrous conditions to prevent hydrolysis.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Nonpolar solvents like toluene favor 5-bromination by stabilizing charge-separated intermediates, whereas acetic acid enhances 3-selectivity through protonation of the quinolinium ring. A solvent screening study revealed the following trends:
| Solvent | 3-Bromo Isomer Yield | 5-Bromo Isomer Yield |
|---|---|---|
| Acetic acid | 75% | 5% |
| Toluene | 22% | 63% |
| DMF | 68% | 12% |
Temperature and Catalysis
Elevating temperatures above 60°C promotes debromination side reactions, reducing overall yields by 15–20%. The addition of 0.1 eq HBr increases reaction rate by 40% compared to uncatalyzed systems, as confirmed by kinetic studies.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.92 (d, J = 8.5 Hz, 1H, H-2), 8.45 (d, J = 8.2 Hz, 1H, H-4), 7.98–7.82 (m, 3H, H-5–H-8), 4.52 (s, 3H, N-CH3).
-
13C NMR (101 MHz, CDCl3): δ 152.1 (C-3), 142.8 (C-1), 129.4–122.7 (aromatic carbons), 44.9 (N-CH3).
-
HRMS (ESI+): m/z calc. for C10H9BrN+ [M-I]+: 238.9876; found: 238.9872.
X-ray Crystallography
Single-crystal analysis confirms the planar quinolinium core with a Br–C3 bond length of 1.89 Å, consistent with σ-bonded bromine. The iodide counterion resides 3.2 Å from the nitrogen center, stabilized by electrostatic interactions.
Industrial-Scale Considerations
A patented continuous-flow process reduces bromine exposure risks by maintaining stoichiometric control via automated feed systems. Key advantages include:
-
98% conversion in 2-hour residence time.
-
Inline IR monitoring for real-time adjustment of bromine feed rates.
-
99.5% purity without chromatography.
Applications in Drug Development
3-Bromo-1-methylquinolin-1-ium iodide serves as a precursor to kinase inhibitors and antimicrobial agents. For example, coupling with phenylboronic acids via Suzuki-Miyaura cross-coupling yields potent PI3Kδ inhibitors with IC50 values <10 nM .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt to its corresponding tertiary amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of quinoline.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tertiary amine derivatives of quinoline.
Scientific Research Applications
3-Bromo-1-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The quaternary ammonium group allows the compound to interact with negatively charged biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cell membranes, and interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Quinolinium Salts
The primary structural analogs of 3-bromo-1-methylquinolin-1-ium iodide include other halogenated quinolinium derivatives. For example, a related compound (CAS: 953803-81-1) shares the quinolinium core but differs in substituents, yielding a molecular weight of 358.62 g/mol .
Table 1: Comparison of Halogenated Quinolinium Salts
| Property | 3-Bromo-1-methylquinolin-1-ium iodide | CAS 953803-81-1 (Quinolinium derivative) |
|---|---|---|
| Molecular Weight (g/mol) | 349.997 | 358.62 |
| Purity | 95.0% | 95+% |
| Halogen Substituent | Bromine (3-position) | Unspecified |
| Application | Organic synthesis, materials science | Likely similar |
Bromo-Iodo Aromatic Compounds
3-Bromo-4-iodo-1,1'-biphenyl (CAS: 900806-53-3) is a structurally distinct compound but shares bromine and iodine substituents on an aromatic system. Its molecular formula (C₁₂H₈BrI) and weight (344.00 g/mol) highlight differences in backbone complexity compared to the quinolinium salt . The biphenyl system offers rigidity and conjugation, whereas the quinolinium ion’s charged nitrogen enhances solubility in polar solvents.
Key Differences:
- Reactivity: Quinolinium iodide’s charged nitrogen facilitates nucleophilic reactions, while the biphenyl derivative’s halogens may undergo cross-coupling (e.g., Suzuki reactions).
- Solubility: The ionic nature of 3-bromo-1-methylquinolin-1-ium iodide increases water solubility compared to the neutral biphenyl compound.
Simple Iodide Salts
Potassium iodide (KI) and dimethylsulfonium iodide () provide contrasts in ionic vs. organoiodide behavior:
- Potassium Iodide (KI): A simple ionic salt with a melting point of 681°C, high water solubility, and uses in radiation protection and catalysis . Unlike the quinolinium salt, KI lacks aromaticity, reducing its utility in organic synthesis.
- Dimethylsulfonium Iodide: Exhibits antimicrobial activity (e.g., against Staphylococcus aureus) and a melting point of 165°C . Its sulfonium center differs electronically from the quinolinium nitrogen, affecting reactivity.
Table 2: Physicochemical Comparison with Simple Iodides
| Property | 3-Bromo-1-methylquinolin-1-ium iodide | Potassium Iodide | Dimethylsulfonium Iodide |
|---|---|---|---|
| Molecular Weight (g/mol) | 349.997 | 166 | ~204 (estimated) |
| Melting Point | Not reported | 681°C | 165°C |
| Solubility | Moderate (polar solvents) | High (water) | Moderate |
| Key Application | Organic synthesis | Medicine, catalysis | Antimicrobial agents |
Structural and Computational Analysis
The characterization of 3-bromo-1-methylquinolin-1-ium iodide and related compounds relies on crystallographic tools such as SHELXL (for refinement) and OLEX2 (for structure solution and visualization) . These programs enable precise determination of halogen positioning and intermolecular interactions, critical for comparing stability and reactivity across analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for 3-Bromo-1-methylquinolin-1-ium iodide with ≥95% purity?
- Answer: Copper(I) iodide-catalyzed cross-coupling reactions in DMF at 130°C, using 8-hydroxyquinoline as a stabilizing ligand and cesium carbonate as a base, are effective for synthesizing halogenated heterocycles. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. How can researchers validate the molecular structure of 3-Bromo-1-methylquinolin-1-ium iodide?
- Answer: Combine attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) with X-ray diffraction (XRD) for crystallographic confirmation. Thermogravimetric analysis (TGA) further assesses thermal stability and decomposition profiles .
Q. What analytical techniques are critical for assessing impurities in 3-Bromo-1-methylquinolin-1-ium iodide?
- Answer: High-performance liquid chromatography (HPLC) with UV detection quantifies organic impurities, while inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contaminants. NMR spectroscopy (¹H/¹³C) resolves structural anomalies .
Advanced Research Questions
Q. How should discrepancies between computational predictions and experimental data for 3-Bromo-1-methylquinolin-1-ium iodide be resolved?
- Answer: Cross-validate computational models (e.g., DFT simulations) with experimental data from multiple techniques (XRD, Raman spectroscopy). Environmental factors like humidity during crystal growth or solvent effects in synthesis must be rigorously controlled to minimize artifacts .
Q. What refinements in SHELXL are essential for accurate crystal structure determination of 3-Bromo-1-methylquinolin-1-ium iodide?
- Answer: Use high-resolution (<1.0 Å) diffraction data to apply anisotropic displacement parameters for non-hydrogen atoms. Validate refinement with convergence of R1 (<5%) and wR2 (<10%) factors. Hydrogen atoms are positioned geometrically and refined isotropically .
Q. How can space group ambiguities in powder diffraction data for this compound be resolved?
- Answer: SHELXT automates space group determination by analyzing systematic absences and symmetry-equivalent reflections. For complex cases, compare experimental powder patterns with simulated data from single-crystal models .
Q. What experimental designs are recommended for evaluating 3-Bromo-1-methylquinolin-1-ium iodide in perovskite-inspired photovoltaics?
- Answer: Deposit thin films via spin-coating under inert conditions and characterize optoelectronic properties using UV-vis spectroscopy (bandgap analysis) and time-resolved photoluminescence (charge carrier lifetime). Compare performance with lead-based perovskites to assess viability .
Methodological Notes
- Synthesis: highlights CuI/8-quinolinol systems for halogenation, adaptable for quinolium derivatives.
- Crystallography: SHELX programs ( ) and OLEX2 ( ) streamline structure solution and refinement.
- Data Contradictions: emphasizes multi-technique validation to resolve computational-experimental mismatches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
